molecular formula C16H24ClNO3 B2625476 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 292062-11-4

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2625476
CAS No.: 292062-11-4
M. Wt: 313.82
InChI Key: KFFYTPXKIACJHI-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of phenoxypropanolamine and is characterized by the presence of an allyl group attached to the phenoxy ring, a morpholine ring, and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 2-allylphenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, and substituted phenoxy derivatives .

Scientific Research Applications

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a beta-adrenergic antagonist, blocking the effects of epinephrine and norepinephrine on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and allyl group contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-morpholin-4-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-5-14-6-3-4-7-16(14)20-13-15(18)12-17-8-10-19-11-9-17;/h2-4,6-7,15,18H,1,5,8-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFYTPXKIACJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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